molecular formula C16H16F3N3O3 B2380859 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1797824-00-0

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2380859
CAS RN: 1797824-00-0
M. Wt: 355.317
InChI Key: YVPOCIIVXUAQHM-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H16F3N3O3 and its molecular weight is 355.317. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyst-Free Synthesis : A study by Liu et al. (2014) demonstrates the catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition, showing the compound's role in advancing synthetic methodologies (Liu et al., 2014).
  • X-Ray Crystal Structure Studies : Kumara et al. (2018) conducted a synthesis, spectral characterization, and X-ray crystal structure analysis of a novel pyrazole derivative, contributing to the understanding of molecular configurations and interactions (Kumara et al., 2018).

Potential Biological Applications

  • Antiviral Activity : Hebishy et al. (2020) explored benzamide-based aminopyrazoles for their significant antiviral activities against the H5N1 avian influenza virus, indicating potential therapeutic applications (Hebishy et al., 2020).
  • Antimicrobial Activity : Aytemir et al. (2003) synthesized 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with noted antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Aytemir et al., 2003).

Molecular Interaction Studies

  • Molecular Interactions : Shim et al. (2002) analyzed the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the compound's potential interaction mechanisms (Shim et al., 2002).

Chemical Characterization and Applications

  • Spectral and Thermal Analysis : The synthesis and characterization of pyrazole derivatives with potential for herbicidal activity were discussed by Ohno et al. (2004), indicating the compound's application in agricultural sciences (Ohno et al., 2004).

properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-22-14-6-7-24-9-12(14)13(21-22)8-20-15(23)10-2-4-11(5-3-10)25-16(17,18)19/h2-5H,6-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPOCIIVXUAQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

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